molecular formula C10H23NO B15301428 4-(Aminomethyl)-3-ethylheptan-3-ol

4-(Aminomethyl)-3-ethylheptan-3-ol

Cat. No.: B15301428
M. Wt: 173.30 g/mol
InChI Key: JEGARUQDXNNPPO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group, an ethyl group, and a hydroxyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-ethylheptan-3-ol with formaldehyde and ammonia in the presence of a catalyst. This Mannich reaction forms the aminomethyl group on the heptane backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Aminomethyl)-3-ethylheptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)fluorescein
  • 4-(Aminomethyl)indole

Uniqueness

Compared to these similar compounds, 4-(Aminomethyl)-3-ethylheptan-3-ol has a unique heptane backbone with an ethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylheptan-3-ol

InChI

InChI=1S/C10H23NO/c1-4-7-9(8-11)10(12,5-2)6-3/h9,12H,4-8,11H2,1-3H3

InChI Key

JEGARUQDXNNPPO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(CC)(CC)O

Origin of Product

United States

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